molecular formula C26H29FN4O B2742998 (4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326935-76-5

(4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2742998
CAS RN: 1326935-76-5
M. Wt: 432.543
InChI Key: UFHZHTQVCLLYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C26H29FN4O and its molecular weight is 432.543. The purity is usually 95%.
BenchChem offers high-quality (4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Interaction and Receptor Antagonism : This compound has been studied for its molecular interactions with receptors, specifically its antagonist properties for certain receptors. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally similar compound, showed its potent and selective antagonist properties for the CB1 cannabinoid receptor. The study explored the compound's conformational aspects and interactions with the receptor, which are crucial for understanding its pharmacological effects (Shim et al., 2002).

  • Synthesis and Bioavailability : The synthesis process and bioavailability of similar compounds have been extensively studied. For instance, research into the synthesis of 2-aminoquinazolines, which are structurally related, demonstrated improvements in potency through modifications of specific molecular groups. These studies are vital in the development of new drugs with better efficacy and bioavailability (Yokoyama et al., 2009).

  • Structural Analysis and Antiproliferative Activity : The structural exploration and analysis of similar compounds, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been conducted. These studies include X-ray diffraction studies, Hirshfeld surface analysis, and evaluations of antiproliferative activity, providing insights into the compound's potential therapeutic applications (Prasad et al., 2018).

  • Antibacterial Properties : Research on compounds like ciprofloxacin, which shares structural similarities, has explored their antibacterial properties. Studies like the one on the methanol hemisolvate of ciprofloxacin have focused on understanding the molecular structure and properties that contribute to their antibacterial efficacy (Li et al., 2006).

  • Potential as Antipsychotic Agents : Some studies have investigated the potential of structurally similar compounds as antipsychotic agents. For example, research on conformationally constrained butyrophenones, which have affinity for dopamine and serotonin receptors, revealed insights into their potential use as antipsychotics (Raviña et al., 2000).

  • Anticancer Properties : Studies have also explored the anticancer properties of structurally related compounds. For instance, a novel compound (RX-5902) showed the ability to induce apoptosis in cancer cells and inhibit tumor growth, suggesting potential applications in cancer treatment (Lee et al., 2013).

  • Antiprotozoal Activities : The synthesis and biological evaluation of derivatives of 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone for antiprotozoal activity have been studied. Compounds demonstrated promising antiamoebic and antimalarial activities, indicating their potential in treating protozoal infections (Ansari et al., 2017).

properties

IUPAC Name

[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O/c1-18-6-5-7-24(19(18)2)29-12-14-30(15-13-29)25-21-16-20(27)8-9-23(21)28-17-22(25)26(32)31-10-3-4-11-31/h5-9,16-17H,3-4,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHZHTQVCLLYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCC5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.